molecular formula C7H8N2O3 B601189 Oxo-2-pyridinylaminoacetic Acid CAS No. 16817-89-3

Oxo-2-pyridinylaminoacetic Acid

Cat. No.: B601189
CAS No.: 16817-89-3
M. Wt: 168.15 g/mol
InChI Key: HVUDOWCCEVPEDJ-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C₇H₆N₂O₃ and maintains a molecular weight of 166.13 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-oxo-2-(pyridin-2-ylamino)acetic acid, which accurately reflects its structural composition. Alternative nomenclature includes N-(2-pyridyl)oxamic acid and [(pyridin-2-yl)carbamoyl]formic acid, highlighting different aspects of its molecular architecture.

The compound's molecular structure integrates a pyridine ring system directly connected through an amide linkage to an oxoacetic acid moiety. The pyridine nitrogen atom occupies the 2-position relative to the amide attachment point, creating a specific geometric arrangement that influences the compound's overall properties. This structural arrangement places the nitrogen atom of the pyridine ring in close proximity to the carbonyl oxygen of the oxamide group, potentially facilitating intramolecular interactions.

The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity as OC(=O)C(=O)NC1=CC=CC=N1, clearly illustrating the sequential arrangement of the carboxylic acid, ketone, amide, and pyridine functionalities. This linear arrangement of functional groups contributes to the compound's unique chemical behavior and physicochemical properties.

Crystallographic Data and Solid-State Conformations

The solid-state structure of this compound and related pyridine-containing oxamic acid derivatives has been extensively studied through X-ray crystallographic analysis. Research on structurally similar compounds reveals that these molecules typically adopt quasi-planar conformations in the crystalline state. The crystallographic data for related N-(pyridin-2-ylmethyl)oxamate compounds shows that the oxamide portion maintains a largely planar geometry with specific dihedral angles between functional groups.

In the solid state, molecules of this compound class demonstrate characteristic hydrogen bonding patterns. The amide nitrogen-hydrogen group forms intermolecular hydrogen bonds with the pyridine nitrogen atoms of adjacent molecules, creating dimeric assemblies through head-to-tail arrangements. These hydrogen bonding interactions occur with nitrogen-to-nitrogen distances of approximately 2.93 angstroms and hydrogen bond angles near 163 degrees.

The crystal packing typically features weak carbon-hydrogen to oxygen contacts that determine the overall three-dimensional arrangement of the molecules. These secondary interactions contribute to the stability of the crystalline lattice and influence the physical properties of the solid material. The molecular conformation in the crystal structure often shows the pyridine ring rotated at small angles relative to the oxamide plane, with rotational barriers calculated to be relatively low, indicating conformational flexibility.

Tautomeric Equilibria and Electronic Structure Analysis

This compound exhibits potential for tautomeric equilibria, particularly involving the pyridine ring system and the amide functionality. The presence of the 2-pyridine substitution introduces the possibility of lactam-lactim tautomerism, similar to that observed in 2-pyridone systems. The energy difference between tautomeric forms typically ranges from 2.43 to 8.95 kilojoules per mole, depending on the physical state and environmental conditions.

The electronic structure analysis through density functional theory calculations at the B3LYP/def2-TZVP level of theory provides detailed insights into the compound's geometry optimization and electronic properties. These computational studies reveal excellent agreement between calculated and experimental structural parameters, with root-mean-square deviations for bond distances and angles falling within acceptable ranges.

The compound's electronic structure demonstrates delocalization across the pyridine ring and partial conjugation with the adjacent amide system. The rotational barrier for the pyridine ring relative to the oxamide plane is calculated to be approximately 5.30 kilocalories per mole, indicating relatively free rotation and contributing to conformational flexibility. This low barrier suggests that multiple conformational states may be accessible under normal conditions.

Thermochemical Properties: Melting Point, Decomposition Behavior

The thermal properties of this compound have been experimentally determined through various analytical techniques. The compound exhibits a melting point range of 196-198 degrees Celsius, indicating good thermal stability up to this temperature. This relatively high melting point reflects the presence of strong intermolecular hydrogen bonding interactions in the solid state, which must be overcome during the melting process.

The predicted density of the compound is calculated to be 1.505 ± 0.06 grams per cubic centimeter, providing information about the packing efficiency in the solid state. This density value is consistent with the presence of hydrogen bonding networks that create relatively compact molecular arrangements in the crystalline form.

Thermal decomposition behavior has not been extensively characterized in the available literature, but the compound's stability under standard storage conditions suggests reasonable thermal stability. The presence of the oxamide functionality may contribute to decomposition pathways at elevated temperatures, potentially involving decarboxylation or amide hydrolysis reactions.

Solubility Profile Across Solvent Systems

The solubility characteristics of this compound demonstrate selective dissolution behavior across different solvent systems. The compound shows slight solubility in dimethyl sulfoxide and methanol, indicating moderate polar solvent compatibility. This limited solubility profile reflects the compound's ability to form intermolecular hydrogen bonds both within its crystal structure and with polar solvents.

The presence of both the carboxylic acid functionality and the pyridine nitrogen atom provides multiple sites for hydrogen bonding interactions with protic solvents. However, the overall hydrophobic character of the pyridine ring system and the planar molecular architecture contribute to reduced solubility in highly polar solvents such as water.

The compound's solubility behavior is influenced by the pH of the solution due to the presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. Under different pH conditions, the ionization state of these groups can significantly affect the overall solubility and dissolution characteristics.

Acid-Base Behavior and pKa Determination

The acid-base properties of this compound are characterized by the presence of multiple ionizable groups within the molecular structure. The predicted pKa value of -0.71 ± 0.20 indicates that the carboxylic acid functionality exhibits strong acidic character. This unusually low pKa value reflects the electron-withdrawing effects of the adjacent carbonyl group and the pyridine ring system, which stabilize the conjugate base through resonance and inductive effects.

The pyridine nitrogen atom provides a basic site within the molecule, although its basicity is significantly reduced compared to simple pyridine due to the electron-withdrawing influence of the attached oxamide group. The presence of both acidic and basic functionalities creates an amphoteric character, allowing the compound to participate in acid-base equilibria as either a proton donor or acceptor depending on the solution conditions.

The ionization behavior influences the compound's solubility, stability, and potential interactions with other chemical species. Under physiological pH conditions, the carboxylic acid group would be predominantly ionized, while the pyridine nitrogen would remain largely protonated, creating a zwitterionic species with distinct physicochemical properties.

The acid-base equilibria also affect the compound's hydrogen bonding capabilities and molecular association behavior in solution. These properties are particularly relevant for understanding the compound's behavior in biological systems and its potential interactions with proteins and other biomolecules.

Properties

CAS No.

16817-89-3

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-[(1-hydroxy-2-pyridinylidene)amino]acetic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-8-6-3-1-2-4-9(6)12/h1-4,12H,5H2,(H,10,11)

InChI Key

HVUDOWCCEVPEDJ-UHFFFAOYSA-N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-Oxo-2-(2-pyridinylamino)acetic Acid

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the condensation of pyridine-2-carbaldehyde derivatives with ketoacids such as oxaloacetic acid. As described in WO2005028435A1, this reaction proceeds in the presence of a cyclic secondary amine base (e.g., morpholine) at 30–60°C. The base facilitates imine formation, followed by nucleophilic attack of the ketoacid’s α-carbon on the aldehyde carbonyl group.

Critical Parameters:

  • Temperature : Optimal reaction efficiency occurs between 40–60°C.

  • Solvent : Diisopropyl ether is preferred for product extraction due to its immiscibility with aqueous phases.

  • Purification : Recrystallization from isopropanol yields the pure compound (mp 196–198°C).

Industrial-Scale Optimization

A scaled-up protocol (Patent WO2005028435A1) achieves 90.8% yield through:

  • Azeotropic distillation to remove water and shift equilibrium toward product formation.

  • Catalytic hydrogenation with 5% Pd/C under 0.2–0.5 bar H₂ pressure, reducing side products.

Hydrolysis of Methyl 2-Oxo-2-(2-Pyridinylamino)acetate

Saponification Process

ChemicalBook outlines a route starting from methyl 2-oxo-2-(2-pyridinylamino)acetate (CAS 54166-60-8). Hydrolysis with lithium hydroxide in 1,4-dioxane at 20°C cleaves the ester moiety:

CH3OCO-C(=O)-NH-C5H4NLiOHHOOC-C(=O)-NH-C5H4N+CH3OH\text{CH}3\text{OCO-C(=O)-NH-C}5\text{H}4\text{N} \xrightarrow{\text{LiOH}} \text{HOOC-C(=O)-NH-C}5\text{H}4\text{N} + \text{CH}3\text{OH}

Advantages:

  • Mild conditions : Avoids high temperatures that promote decarboxylation.

  • Solubility control : Dioxane’s aprotic nature prevents premature precipitation.

Catalytic Hydrogenation of Nitro Precursors

Reductive Amination Strategy

EP2069344A2 discloses a method using 2-nitroaminopyridine derivatives subjected to hydrogenation over palladium catalysts. Key steps include:

  • Nitro group reduction : Pd/C (5 wt%) in isopropanol at 40°C under 0.3 bar H₂.

  • In situ cyclization : Forms the oxamic acid backbone via intramolecular dehydration.

Performance Metrics:

ParameterValueSource
H₂ Pressure0.2–0.5 bar
Reaction Time20 hours
Isolated Yield84%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Condensation route : Highest yield (90.8%) but requires specialized equipment for azeotropic distillation.

  • Hydrolysis route : Laboratory-friendly but limited by ester precursor availability.

  • Hydrogenation route : Suitable for nitro-containing feedstocks but necessitates strict pressure control.

Purity and Byproduct Management

Recrystallization from diisopropyl ether reduces impurities (<2% by HPLC), while catalytic methods generate <5% des-pyridyl side products.

Industrial Applications and Modifications

Pharmaceutical Intermediates

The compound serves as a precursor to lornoxicam impurity 7, requiring strict adherence to ICH guidelines for residual solvents (e.g., <300 ppm isopropanol) .

Chemical Reactions Analysis

Types of Reactions

Oxo-2-pyridinylaminoacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Oxo-2-pyridinylaminoacetic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and its effects on various biological pathways.

    Medicine: Primarily used in the development of anti-cancer drugs due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Oxo-2-pyridinylaminoacetic Acid involves the inhibition of specific enzymes that are crucial for the growth and proliferation of cancer cells. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting tumor growth. The molecular targets include enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

a) [2-(2.5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid (CAS: 1644503-10-5)

  • Structure : Replaces the pyridine ring with a dichloropyrimidine group and adds a phenyl substituent.
  • Impact : The chlorine atoms enhance electrophilicity and metabolic stability, while the phenyl group increases lipophilicity. This compound is used in medicinal chemistry research, with a purity of 98% .
  • Key Difference : Higher molecular weight (C₁₂H₈Cl₂N₄O₃ ) and altered electronic properties compared to the parent compound.

b) (2-Oxopyrimidin-1(2H)-yl)acetic Acid

  • Structure : Features a pyrimidine ring (two nitrogen atoms) instead of pyridine.
  • Application : Used in synthetic organic chemistry for nucleoside analogues.

Derivatives with Functional Group Modifications

a) Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate

  • Structure: Ester derivative of this compound (ethyl group replaces carboxylic acid).
  • Impact : Enhanced lipophilicity improves membrane permeability but reduces water solubility. This derivative is a precursor in prodrug synthesis .

b) [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic Acid (CAS: 281223-77-6)

  • Structure : Incorporates an ethoxy spacer between the oxo-acetic acid and pyridine groups.
  • Used in medicinal chemistry for kinase inhibitor development .

Complex Heterocyclic Analogues

a) 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid (CAS: 1118787-12-4)

  • Structure : Combines pyridine and pyrimidine rings with a methyl substituent.
  • Impact : The fused heterocyclic system increases planarity, favoring intercalation with DNA or RNA. The methyl group enhances metabolic stability .
  • Application : Investigated for anticancer and antiviral applications.

b) [[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic Acid (CAS: 1142211-55-9)

  • Structure : Incorporates a piperazine ring linked to pyridine.
  • Impact : The piperazine moiety introduces basicity and conformational flexibility, improving interaction with G-protein-coupled receptors (GPCRs). This compound is explored for CNS drug development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Reference CAS/ID
This compound C₇H₆N₂O₃ 166.136 Pyridine, oxo-acetic acid Pharmaceutical impurity (Gimeracil) 13120-39-3
[2-(2.5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid C₁₂H₈Cl₂N₄O₃ 327.13 Dichloropyrimidine, phenyl Medicinal chemistry research 1644503-10-5
Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate C₉H₁₀N₂O₃ 194.19 Ester group Prodrug synthesis N/A
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid C₁₂H₁₁N₃O₃ 245.24 Fused pyrimidine-pyridine Anticancer research 1118787-12-4

Key Findings and Implications

  • Solubility: Ester derivatives (e.g., Ethyl 2-oxo-2-(pyridin-3-ylamino)acetate) trade aqueous solubility for improved bioavailability, making them valuable in oral drug formulations .
  • Thermodynamic Stability : Methyl and chlorine substituents (e.g., CAS 1118787-12-4) reduce metabolic degradation, extending half-life in vivo .

Biological Activity

Oxo-2-pyridinylaminoacetic Acid (CAS Number: 16817-89-3) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

This compound is synthesized through the reaction of 2-aminopyridine with glyoxylic acid under controlled conditions, typically involving heating in ethanol at temperatures around 80-90°C for several hours. Industrial production methods are optimized for high yield and purity, often incorporating purification steps such as recrystallization and chromatography.

The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for cancer cell growth and proliferation. It binds to the active sites of these enzymes, obstructing their normal functions. This inhibition affects pathways involved in DNA replication and repair, which are vital for tumor growth.

Enzyme Inhibition

This compound has been shown to inhibit several key enzymes involved in metabolic pathways:

  • Enzyme Targets : The compound primarily inhibits dehydrogenases associated with the Krebs cycle and other metabolic processes.
  • Effects on Cancer : Its inhibitory action on enzymes like α-ketoglutarate dehydrogenase has been linked to reduced tumor growth in various cancer models .

Cellular Effects

The compound exhibits a range of biological effects:

  • Anti-cancer Properties : Research indicates that it can significantly reduce proliferation rates in cancer cell lines, making it a candidate for anti-cancer drug development.
  • Inflammatory Response Modulation : It has also been noted for its potential to modulate inflammatory responses through interactions with cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant potency against specific tumor types.
  • Animal Models : In vivo studies using murine models showed that administration of the compound led to a marked decrease in tumor size compared to control groups. These studies highlighted its potential as a therapeutic agent in oncology.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityUnique Features
Indole DerivativesIndole ringAnti-cancerBroader spectrum of activity but less specificity
Pyrrolidine DerivativesPyrrolidine ringVarious pharmacological effectsDiverse applications but different mechanisms
This compoundPyridine and amino acid structureStrong enzyme inhibitionSpecificity towards cancer-related pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oxo-2-pyridinylaminoacetic Acid, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridine-derived amines and oxo-acetic acid derivatives. For example, analogous compounds like ethyl oxo(pyridin-2-ylamino)acetate are synthesized under reflux using ethanol as a solvent and sodium hydroxide as a base to facilitate amide bond formation . Optimization can employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Purification via crystallization or column chromatography is critical to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyridine ring substitution pattern and acetate moiety connectivity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection validates purity, while Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns . For impurity profiling, HPLC-MS coupled with reference standards is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:

  • Multi-technique validation : Cross-verify using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry for comparison with experimental data .

Q. What advanced strategies are used to assess this compound as a pharmaceutical impurity, and how are detection thresholds determined?

  • Methodological Answer : As a known impurity in drugs like Edoxaban , its quantification follows ICH Q3A/B guidelines.

  • Analytical workflow : Use reverse-phase HPLC with a C18 column and MS detection (LOQ ≤ 0.1%). Calibration curves are validated against certified reference materials.
  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation products.
  • Toxicological thresholds : Establish safety margins using in vitro genotoxicity assays (e.g., Ames test) and pharmacokinetic modeling .

Q. How does the electronic configuration of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The pyridine ring’s electron-deficient nature directs electrophilic attacks to the nitrogen-adjacent positions. Computational studies (e.g., Fukui indices) predict reactive sites, while experimental kinetic analysis under varying pH and solvent conditions (e.g., DMSO vs. THF) evaluates substituent effects. For example, the 2-pyridinylamino group enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines or thiols .

Q. What computational approaches are used to predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In silico tools : Software like ADMET Predictor or SwissADME simulates Phase I/II metabolism, identifying potential oxidation (e.g., hydroxylation at the pyridine ring) or conjugation (e.g., glucuronidation) sites.
  • Docking studies : Molecular docking with cytochrome P450 enzymes (CYP3A4, CYP2D6) predicts metabolic hotspots.
  • Validation : Compare results with in vitro microsomal assays using LC-MS/MS to detect metabolites .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Library synthesis : Systematically modify substituents (e.g., ester vs. amide groups) using parallel synthesis.
  • Biological assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, cell viability).
  • QSAR modeling : Use Partial Least Squares (PLS) regression or Machine Learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What statistical methods are recommended for analyzing discrepancies in reaction yield data across synthetic batches?

  • Methodological Answer :

  • Multivariate analysis : Principal Component Analysis (PCA) identifies outlier batches driven by parameters like temperature or catalyst purity.
  • ANOVA : Assess significance of factor interactions (e.g., solvent × temperature).
  • Control charts : Monitor process stability over time using Six Sigma methodologies .

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